molecular formula C6H6F2O3 B6158311 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2228641-38-9

1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6158311
CAS No.: 2228641-38-9
M. Wt: 164.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a cyclobutane ring with a carboxylic acid and a ketone functional group

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the cyclobutane ring. The reaction conditions often include the use of metal catalysts such as palladium or nickel to enhance the efficiency of the process .

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for the efficient production of this compound .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the compound’s unique structure allows it to interact with specific pathways involved in metabolic processes, potentially leading to the modulation of biological activities .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid stands out due to its unique combination of a difluoromethyl group and a cyclobutane ring. Similar compounds include:

The presence of the difluoromethyl group in this compound provides unique advantages in terms of metabolic stability and bioavailability, making it a valuable compound for various applications .

Properties

CAS No.

2228641-38-9

Molecular Formula

C6H6F2O3

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.